molecular formula C25H22ClNO4S B2446100 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358622-41-9

4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2446100
CAS No.: 1358622-41-9
M. Wt: 467.96
InChI Key: FBYNLPMCLQHPKE-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-16(2)17-10-14-20(15-11-17)27-22(18-8-12-19(26)13-9-18)24(23(28)25(27)29)32(30,31)21-6-4-3-5-7-21/h3-16,22,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYNLPMCLQHPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the substituents through various chemical reactions such as Friedel-Crafts acylation, sulfonylation, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields sulfonamide derivatives.

  • Methanolysis : Cleavage with methoxide ions generates methyl benzenesulfonate intermediates .

Table 1: Nucleophilic Substitution Conditions and Yields

NucleophileConditionsProductYieldSource
PiperidineK₂CO₃, DMF, 80°CN-Piperidine sulfonamide78%
Sodium methoxideEtOH, refluxMethyl sulfonate85%

Oxidation and Reduction Reactions

The hydroxyl group and pyrrol-2-one ring participate in redox processes:

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the 3-hydroxy group to a ketone .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrol-2-one double bond, forming a saturated pyrrolidine derivative .

Table 2: Redox Reaction Parameters

ReactionReagentTemp (°C)ProductYield
OxidationCrO₃/H₂SO₄0–253-Ketopyrrol-2-one62%
ReductionH₂/Pd-C50Dihydropyrrolidine91%

Esterification and Acylation

The 3-hydroxy group reacts with acylating agents:

  • Acetylation : Acetic anhydride/pyridine forms the 3-acetoxy derivative .

  • Sulfonation : Tosyl chloride introduces a tosyl group for further functionalization .

Table 3: Acylation Outcomes

Acylating AgentCatalystProductPurity
Ac₂OPyridine3-Acetate>95%
TsClDMAP3-Tosylate88%

Ring-Opening and Cycloaddition

Under acidic conditions, the pyrrol-2-one ring undergoes hydrolysis:

  • Acid-mediated cleavage : HCl/EtOH opens the ring to form a β-ketoamide intermediate .

  • Diels-Alder reactivity : The enone system participates in [4+2] cycloadditions with dienes .

Biological Activity Modulation

Derivatives show enhanced pharmacological properties:

  • Antimicrobial activity : Introduction of imidazole or thiadiazole groups improves MIC values against S. aureus (1.5 μg/mL) .

  • Enzyme inhibition : Sulfonamide analogs inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) .

Synthetic Optimization Insights

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min with 15% higher yield .

  • Solvent effects : Acetonitrile outperforms DMF in SNAr reactions due to polar aprotic stability .

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of this compound is in the field of pharmaceuticals, particularly as an antimicrobial agent. Studies have indicated that derivatives of pyrrolones exhibit antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The sulfonamide group in the compound is believed to contribute to its antimicrobial efficacy.

Compound Target Bacteria MIC (µg/mL)
4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-oneMRSA12.5 - 25
Other Pyrrolone DerivativesMSSA15 - 30

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. The presence of the hydroxyl group is thought to play a crucial role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study: Synthesis and Testing

A recent study synthesized this compound and evaluated its biological activity. The compound was subjected to various assays to assess its effectiveness against bacterial strains and inflammation models. Results demonstrated significant activity, suggesting further investigation into its therapeutic potential .

Chemical Intermediates

In addition to pharmaceutical applications, this compound serves as a valuable intermediate in organic synthesis. Its structure allows it to be modified into various derivatives that can be used in creating more complex molecules for industrial purposes.

Case Study: Industrial Synthesis

An industrial application involves the use of this compound as an intermediate in synthesizing agrochemicals. The efficiency of the synthesis process has been optimized to reduce waste and improve yield, showcasing its viability for large-scale production .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one
  • 5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one
  • 5-(4-methylphenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific substituents, which confer distinct chemical and biological properties

Biological Activity

4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight469.94 g/mol
Molecular FormulaC24H20ClNO5S
LogP4.2617
LogD4.2298
Polar Surface Area68.404 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The structure includes a benzenesulfonyl group and a chlorophenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidones, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes involved in inflammation and microbial resistance.
  • Cell Membrane Disruption : The hydrophobic regions of the molecule could disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Receptor Modulation : The compound may act on specific receptors involved in pain and inflammation pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of related compounds against E. coli and found promising results, suggesting that structural modifications could enhance efficacy .
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that compounds similar to this pyrrolone derivative induced apoptosis at micromolar concentrations .
  • Inflammation Models : Animal models treated with related compounds showed reduced inflammation markers when administered prior to inflammatory stimuli, indicating potential clinical applications in treating inflammatory diseases .

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